![molecular formula C9H20N2O2S B7526828 N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)
N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide, commonly known as DMCM, is a chemical compound that belongs to the class of benzodiazepine receptor ligands. DMCM is a potent antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. DMCM has been widely used in scientific research to investigate the role of the GABA-A receptor in various physiological and pathological conditions.
Mecanismo De Acción
DMCM acts as a competitive antagonist of the GABA-A receptor. It binds to the benzodiazepine binding site on the receptor and prevents the binding of GABA and other agonists. This results in a decrease in the inhibitory neurotransmission mediated by the GABA-A receptor.
Biochemical and Physiological Effects:
DMCM has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models, induce seizures, and disrupt sleep. DMCM has also been shown to alter the expression of various genes and proteins in the brain, which may contribute to its effects on behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCM has several advantages as a research tool. It is a potent antagonist of the GABA-A receptor, which makes it useful for investigating the role of this receptor in various physiological and pathological conditions. DMCM is also relatively easy to synthesize and purify, which makes it accessible to many researchers.
However, DMCM also has several limitations. It has a relatively short half-life, which makes it difficult to use in long-term experiments. DMCM also has a narrow therapeutic window, which means that it can produce toxic effects at high doses. Finally, DMCM is not selective for the GABA-A receptor, which means that it can interact with other receptors and produce off-target effects.
Direcciones Futuras
There are several future directions for research on DMCM. One direction is to investigate the role of the GABA-A receptor in various neurological and psychiatric disorders using DMCM as a research tool. Another direction is to develop more selective GABA-A receptor antagonists that can be used in long-term experiments without producing toxic effects. Finally, it may be possible to use DMCM as a lead compound to develop new drugs for the treatment of anxiety, seizures, and other disorders that are mediated by the GABA-A receptor.
Métodos De Síntesis
DMCM can be synthesized by reacting cyclopentylmagnesium bromide with N,N-dimethylformamide followed by reaction with methanesulfonyl chloride. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
DMCM has been extensively used in scientific research to study the function and regulation of the GABA-A receptor. DMCM has been shown to be a potent antagonist of the GABA-A receptor, which makes it a useful tool to investigate the role of this receptor in various physiological and pathological conditions. DMCM has been used to study the effects of GABA-A receptor antagonists on anxiety, seizures, and sleep.
Propiedades
IUPAC Name |
N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-11(2)9(6-4-5-7-9)8-10-14(3,12)13/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJAZNVTJOIVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

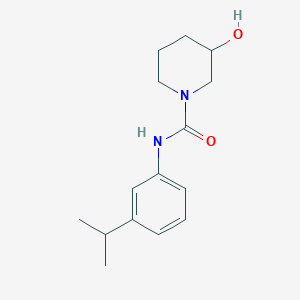
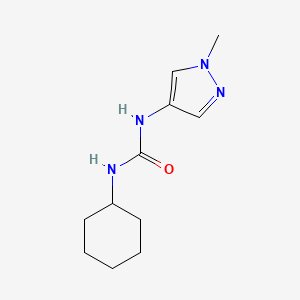
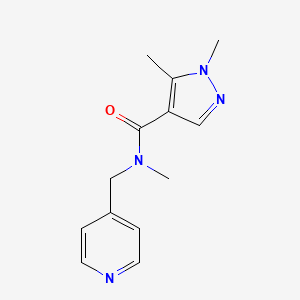
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)

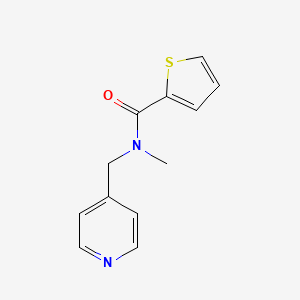
![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)




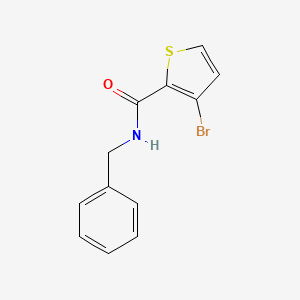

![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)